![molecular formula C14H20N2O5 B6341825 tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate CAS No. 1111597-97-7](/img/structure/B6341825.png)

tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

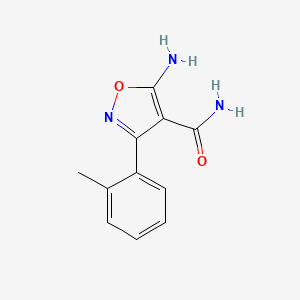

Tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate (TBN-BDE) is an organic compound with a wide array of applications in the fields of organic synthesis, medicinal chemistry, and drug delivery. It is a versatile building block in the synthesis of a variety of compounds, and has been used in the synthesis of a number of drugs, including anti-cancer agents, antibiotics, and anti-inflammatory drugs. TBN-BDE has also been used as a drug delivery vehicle, and has been used to target specific sites in the body for drug delivery.

Scientific Research Applications

Antibiotic Synthesis

This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane is derived from the structural modification of FK518 and exhibits a wide antibacterial spectrum, with strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Organic Synthesis Research

The compound serves as a key intermediate in organic synthesis, particularly in the development of various synthetic schemes. For example, it has been used in amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine to achieve an overall yield of 59.5% .

Spectroscopy Studies

Due to its complex structure, the compound is suitable for mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy studies. These studies help in understanding the behavior of similar organic compounds in various chemical reactions .

Chemical Education

As a compound with multiple steps in its synthesis, it can be used as a teaching tool in chemical education to illustrate various organic chemistry reactions and techniques, such as nitrosation, reduction, and esterification .

Pharmacological Research

Given its role in antibiotic synthesis, the compound can be used in pharmacological research to explore new drugs and treatment methods for bacterial infections, especially those caused by drug-resistant strains .

Chemical Engineering

In chemical engineering, this compound’s synthesis process can be optimized for industrial-scale production, focusing on improving yield and reducing waste, which is crucial for sustainable chemical manufacturing .

Material Science

The compound could potentially be used in material science research, particularly in the development of new polymers or coatings that require specific organic compounds as intermediates .

Computational Chemistry

Finally, the compound can be modeled in computational chemistry to predict its reactivity, stability, and interaction with other molecules, which is valuable for designing new compounds with desired properties .

properties

IUPAC Name |

tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,10,16,18H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPWKHCVBZMNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC2=C(C=C1)OCO2)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)